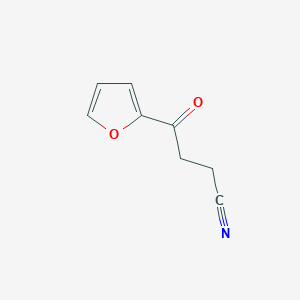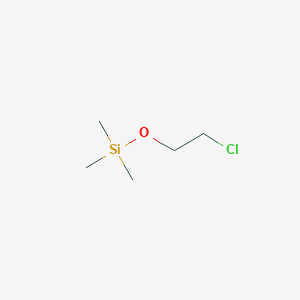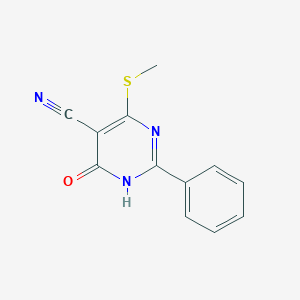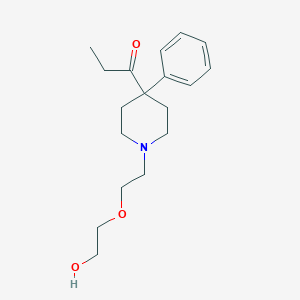![molecular formula C15H18O4 B099740 Diethyl [(3-methylphenyl)methylidene]propanedioate CAS No. 15725-33-4](/img/structure/B99740.png)
Diethyl [(3-methylphenyl)methylidene]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(3-methylphenyl)methylidene]propanedioate is a chemical compound that is commonly used in scientific research. It is also known as Meldrum's acid and has a molecular formula of C12H14O4. This compound is a versatile reagent that can be used in a variety of chemical reactions. In
Wirkmechanismus
The mechanism of action of diethyl [(3-methylphenyl)methylidene]propanedioate is not well understood. However, it is believed to act as a nucleophile in many reactions. It can also act as a precursor to various reactive intermediates, such as enolates and carbanions.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of diethyl [(3-methylphenyl)methylidene]propanedioate. However, it is known to be relatively non-toxic and has low acute toxicity. It is also not mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl [(3-methylphenyl)methylidene]propanedioate has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of chemical reactions. It is also relatively inexpensive and easy to obtain. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous reactions. It is also sensitive to air and moisture and must be stored in a dry and air-free environment.
Zukünftige Richtungen
There are several future directions for the use of diethyl [(3-methylphenyl)methylidene]propanedioate in scientific research. One potential area of research is the development of new synthetic methodologies using this reagent. Another area of research is the synthesis of new compounds using diethyl [(3-methylphenyl)methylidene]propanedioate as a building block. Additionally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion
In conclusion, diethyl [(3-methylphenyl)methylidene]propanedioate is a versatile reagent that has many applications in scientific research. It can be synthesized through the reaction of ethyl acetoacetate and para-tolualdehyde in the presence of a catalytic amount of piperidine. It is commonly used in the synthesis of various compounds and can act as a nucleophile and a precursor to reactive intermediates. While it has several advantages for lab experiments, it also has some limitations. Future research is needed to further explore the potential applications of this compound.
Synthesemethoden
Diethyl [(3-methylphenyl)methylidene]propanedioate can be synthesized through the reaction of ethyl acetoacetate and para-tolualdehyde in the presence of a catalytic amount of piperidine. The reaction is typically carried out in anhydrous ethanol at room temperature. The resulting product is a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Diethyl [(3-methylphenyl)methylidene]propanedioate is commonly used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds, including heterocyclic compounds, cyclic ethers, and lactones. It can also be used as a building block in the synthesis of more complex organic molecules.
Eigenschaften
CAS-Nummer |
15725-33-4 |
|---|---|
Molekularformel |
C15H18O4 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
diethyl 2-[(3-methylphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-7-11(3)9-12/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
NDOSDZBQFXJNCH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC1=CC=CC(=C1)C)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=CC(=C1)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)
